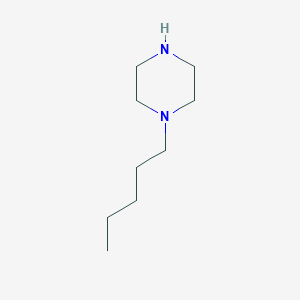

1-Pentylpiperazine

CAS No.: 50866-75-6

Cat. No.: VC1997052

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50866-75-6 |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | 1-pentylpiperazine |

| Standard InChI | InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 |

| Standard InChI Key | MJWWNBHUIIRNDZ-UHFFFAOYSA-N |

| SMILES | CCCCCN1CCNCC1 |

| Canonical SMILES | CCCCCN1CCNCC1 |

Introduction

Chemical Identity and Basic Properties

1-Phenylpiperazine (1-PP) is a chemical compound featuring a phenyl group bound to a piperazine ring. It serves as an important scaffold in medicinal chemistry and as a building block in the synthesis of various pharmaceutically active compounds.

Physical and Chemical Properties

Synthesis Methods

The synthesis of 1-phenylpiperazine can be achieved through various routes, with the Buchwald-Hartwig coupling reaction being one of the most efficient approaches.

Buchwald-Hartwig Coupling

Under an N₂ atmosphere, potassium tert-butoxide (1.3 mmol), catalyst complex (1 mol%), dioxane (2 ml), amine (1.3 mmol), and aryl chloride (1.0 mmol) are added to a Schlenk tube. The mixture is vigorously stirred at 90°C for 4 hours. After removing the solvent under reduced pressure, the residue is purified by column chromatography on silica gel (eluent: PE/EA = 15:1) to yield pure 1-phenylpiperazine .

Traditional Routes

Traditionally, N-substituted piperazines including 1-phenylpiperazine have been prepared through condensation reactions of diethanolamine derivatives with primary amines in the presence of dehydration catalysts such as alumina-nickel or Raney nickel at temperatures between 200-400°C .

Pharmacological Properties

1-Phenylpiperazine exhibits significant pharmacological activities, primarily affecting the central nervous system through interactions with various neurotransmitter systems.

Monoamine Release Properties

1-PP functions as a monoamine releasing agent with varying potency across different neurotransmitter systems :

| Neurotransmitter | EC₅₀ Value (nM) | Relative Potency |

|---|---|---|

| Norepinephrine | 186 | Highest |

| Serotonin | 880 | Moderate (4.7× less than NE) |

| Dopamine | 2,530 | Lowest (13.6× less than NE) |

Based on these values, 1-PP can be classified as a modestly selective norepinephrine releasing agent (NRA) or an imbalanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) .

Receptor Interactions

Studies have shown that N-phenylpiperazine derivatives interact with various receptor systems, including:

-

Dopamine receptors, particularly affecting dopaminergic behaviors in experimental models

-

Serotonergic systems, with some derivatives mediating hypothermia

-

α₁-adrenoceptors, with binding driven primarily by electrostatic forces and hydrogen bonds

Toxicological Profile

1-Phenylpiperazine demonstrates significant toxicity that requires careful handling and appropriate safety measures.

Acute Toxicity

The compound shows considerable toxicity with an oral LD₅₀ in rats of 210 mg/kg . Safety data sheets classify it as:

-

Toxic if swallowed (H301)

-

Fatal in contact with skin (H310)

Applications in Medicinal Chemistry

The N-phenylpiperazine scaffold has proven valuable in medicinal chemistry as a versatile template for developing various therapeutic agents.

Drug Development

N-phenylpiperazine derivatives have been investigated for numerous pharmacological applications:

-

In CNS disorders treatment, with several derivatives reaching late-stage clinical trials

-

As α₁-adrenoceptor antagonists for cardiovascular applications

-

As intestinal permeation enhancers for improving drug delivery

Antimicrobial Applications

Recent research has explored the potential of phenylpiperazine derivatives as antimicrobial agents:

-

Activity against bacterial pathogens including Staphylococcus aureus

-

Action against mycobacterial strains, particularly M. kansasii and M. marinum

-

Antifungal properties against Fusarium avenaceum and Bipolaris sorokiniana

Analytical Methods

Several analytical techniques have been employed for the characterization and analysis of 1-phenylpiperazine and its derivatives.

Spectroscopic Methods

-

UV/Visible spectroscopy with characteristic absorption patterns

-

Mass spectrometry, particularly LC/ESI-MS/MS for detection and quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) have been effectively used for the separation, identification, and quantification of 1-phenylpiperazine and its metabolites in various matrices .

Environmental Considerations

Environmental persistence and transformation of phenylpiperazine compounds have been subjects of recent research interest.

Biodegradation

Studies using wastewater treatment plant samples as inocula for mixed cultures have demonstrated that 1-phenylpiperazine can be transformed, although the process is relatively slow:

-

The transformation pathway involves the formation of N-phenylethylenediamine (PED) as a transient metabolite

-

Nitrosated compounds, including N-nitroso-NPP and N-nitroso-PED, appear as final products

Future Research Directions

Despite extensive research on phenylpiperazine derivatives, several areas warrant further investigation:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of structure-activity relationships to enhance selectivity for specific receptor subtypes

-

Investigation of novel therapeutic applications beyond CNS disorders

-

Development of strategies to mitigate environmental persistence and toxicity

-

Further elucidation of the molecular mechanisms underlying the pharmacological effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume